
Pyridine, 5-bromo-2-(4-methyl-1H-pyrazol-1-yl)-
Descripción general
Descripción
“Pyridine, 5-bromo-2-(4-methyl-1H-pyrazol-1-yl)-” is a compound that may be used as a starting material in the synthesis of various pharmaceutical and biologically active compounds .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Scientific Field:
Medicinal Chemistry and Drug Development
Summary:
5-bromo-2-(4-methyl-1H-pyrazol-1-yl)pyridine belongs to the class of imidazole-containing compounds. Imidazole is a five-membered heterocyclic ring with diverse chemical and biological properties. Researchers have explored derivatives of 1,3-diazole (imidazole) for their pharmacological activities, including antimicrobial effects .
Methods and Experimental Procedures:
Researchers synthesized various derivatives of 5-bromo-2-(4-methyl-1H-pyrazol-1-yl)pyridine using synthetic routes. These compounds were then evaluated for their antimicrobial potential. Specific methods included organic synthesis, purification, and characterization using techniques like NMR spectroscopy and mass spectrometry.
Results:
Among the different derivatives, some compounds exhibited good antimicrobial potential. For instance, N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide showed promising activity against Mycobacterium tuberculosis . Further studies are needed to explore the mechanism of action and optimize these compounds for therapeutic use.
Hydromethylation of Alkenes
Scientific Field:
Organic Chemistry
Summary:
Researchers have used 5-bromo-2-(4-methyl-1H-pyrazol-1-yl)pyridine as a reagent in a novel transformation: formal anti-Markovnikov alkene hydromethylation. This reaction allows for the addition of a methyl group to alkenes in a regioselective manner, providing access to valuable synthetic intermediates .
Methods and Experimental Procedures:
The protocol involves the catalytic protodeboronation of pinacol boronic esters, followed by a Matteson–CH2–homologation. The hydromethylation sequence was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol.
Results:
The method provides a powerful tool for modifying alkenes, enabling the synthesis of complex molecules with specific regiochemistry. Researchers continue to explore its applications in organic synthesis.
Antipromastigote Activity
Scientific Field:
Pharmacology and Parasitology
Summary:
Pyrazole-bearing compounds, including 5-bromo-2-(4-methyl-1H-pyrazol-1-yl)pyridine derivatives, have shown diverse pharmacological effects. Some of these compounds exhibit potent antileishmanial and antimalarial activities .
Methods and Experimental Procedures:
Researchers synthesized hydrazine-coupled pyrazoles and characterized their structures using elemental microanalysis, FTIR, and 1H NMR spectroscopy. In vitro antipromastigote activity was evaluated against Leishmania parasites.
Results:
Compound 13 demonstrated desirable binding in the LmPTR1 pocket (active site) and exhibited potent antipromastigote activity. Further studies are needed to explore its mechanism of action and potential as an antileishmanial drug .
Propiedades
IUPAC Name |
5-bromo-2-(4-methylpyrazol-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c1-7-4-12-13(6-7)9-3-2-8(10)5-11-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHUUAFZMRERFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 5-bromo-2-(4-methyl-1H-pyrazol-1-yl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



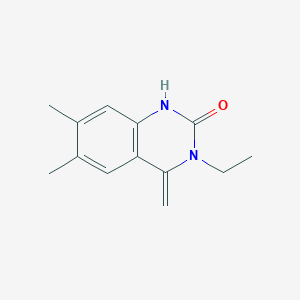
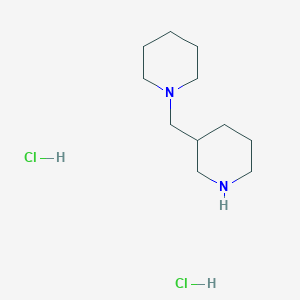
![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride](/img/structure/B1391738.png)
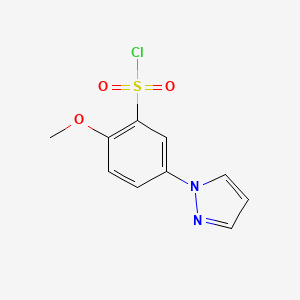
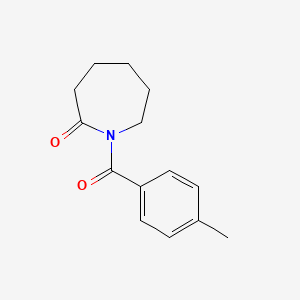
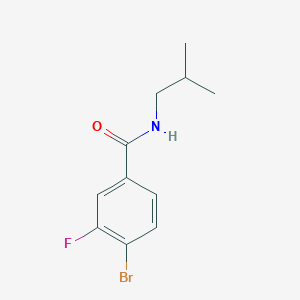
![4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1391745.png)
![3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B1391747.png)
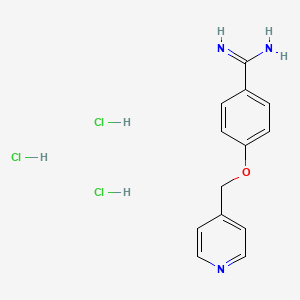
![5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1391749.png)
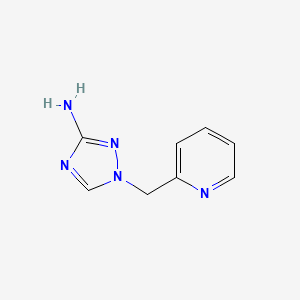
![3-Azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B1391752.png)
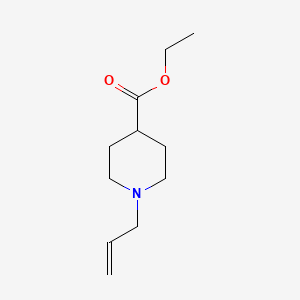
![Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate](/img/structure/B1391755.png)